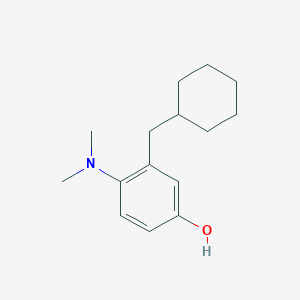
1-Cyclopropyl-3-methyl-1H-pyrazole-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopropyl-3-methyl-1H-pyrazole-5-carbaldehyde is a chemical compound with the molecular formula C8H10N2O. It is a member of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a cyclopropyl group, a methyl group, and an aldehyde functional group attached to a pyrazole ring.
Preparation Methods
The synthesis of 1-Cyclopropyl-3-methyl-1H-pyrazole-5-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of cyclopropyl hydrazine with an appropriate aldehyde or ketone, followed by cyclization to form the pyrazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or methanol. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods allow for better control over reaction conditions and higher yields of the desired product.
Chemical Reactions Analysis
1-Cyclopropyl-3-methyl-1H-pyrazole-5-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyrazole ring can undergo substitution reactions, where the hydrogen atoms on the ring are replaced by other functional groups. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group yields 1-Cyclopropyl-3-methyl-1H-pyrazole-5-carboxylic acid, while reduction yields 1-Cyclopropyl-3-methyl-1H-pyrazole-5-methanol.
Scientific Research Applications
1-Cyclopropyl-3-methyl-1H-pyrazole-5-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various pyrazole derivatives, which are important in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases. Its derivatives are being evaluated for their efficacy and safety in preclinical and clinical studies.
Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-3-methyl-1H-pyrazole-5-carbaldehyde is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory processes, leading to anti-inflammatory effects. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
1-Cyclopropyl-3-methyl-1H-pyrazole-5-carbaldehyde can be compared with other similar compounds, such as:
1-Methyl-1H-pyrazole-5-carbaldehyde: This compound lacks the cyclopropyl group, which may affect its biological activity and chemical reactivity.
5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde: This compound has a phenyl group and a chlorine atom, which may confer different properties and applications compared to this compound.
3-Cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid: This compound is the oxidized form of this compound and has different chemical and biological properties.
The uniqueness of this compound lies in its specific structure, which combines the cyclopropyl group, methyl group, and aldehyde functional group on a pyrazole ring. This unique combination of functional groups may contribute to its distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C8H10N2O |
|---|---|
Molecular Weight |
150.18 g/mol |
IUPAC Name |
2-cyclopropyl-5-methylpyrazole-3-carbaldehyde |
InChI |
InChI=1S/C8H10N2O/c1-6-4-8(5-11)10(9-6)7-2-3-7/h4-5,7H,2-3H2,1H3 |
InChI Key |
YNJQCLGMEUKKBA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)C=O)C2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



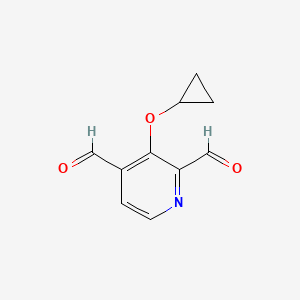
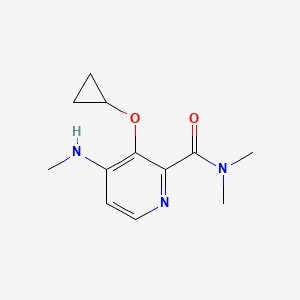
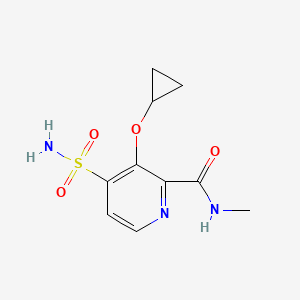
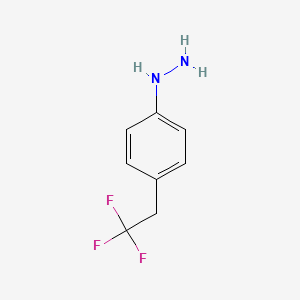

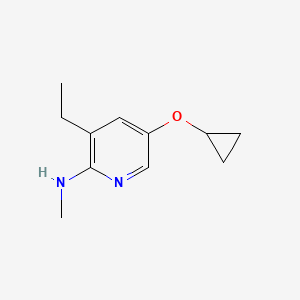

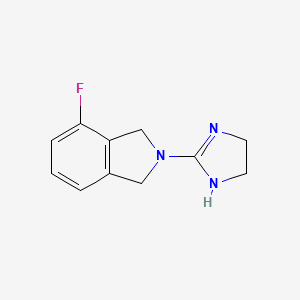
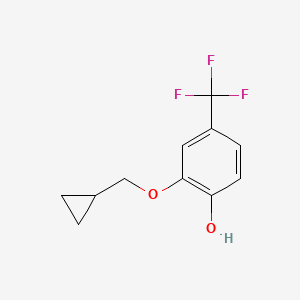


![2-[4-Chloro-6-(trifluoromethyl)pyridin-3-YL]ethanamine](/img/structure/B14836442.png)
